N-(4-ethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide, also known by its ChemDiv compound ID C733-0406, is a complex organic molecule notable for its unique structural features and potential biological activities. The compound consists of a fused benzofuro-pyrimidine framework with substituents that enhance its chemical diversity and reactivity.
The compound is classified as an organic heterocyclic compound. It contains multiple functional groups, including an acetamide group, a furan moiety, and a pyrimidine ring, which contribute to its potential pharmacological properties.
The synthesis of N-(4-ethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves several key steps:
The synthesis may require specific reaction conditions such as temperature control and an inert atmosphere to prevent unwanted side reactions. Purification steps, including chromatography, are often necessary to isolate the final product in sufficient purity.
The molecular formula of N-(4-ethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is C22H20N4O4. The structure features:
The molecular weight is calculated to be approximately 392.43 g/mol. The compound's structural representation can be depicted using SMILES notation: CCc(cc1)ccc1NC(CN(c(nccc1)c1C(N1Cc2ccco2)=O)C1=O)=O .
N-(4-ethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide can undergo various chemical reactions:
These reactions are influenced by the electronic properties imparted by the various substituents on the aromatic rings and may require specific catalysts or conditions to proceed effectively.
The compound is expected to exhibit moderate solubility in organic solvents due to its hydrophobic aromatic structures. Its melting point and boiling point have not been explicitly documented but can be estimated based on similar compounds.
Key chemical properties include:
N-(4-ethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide has potential applications in various fields:
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8